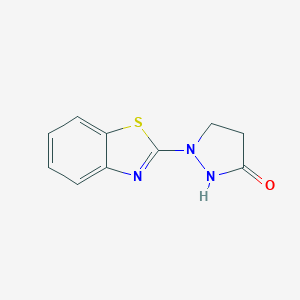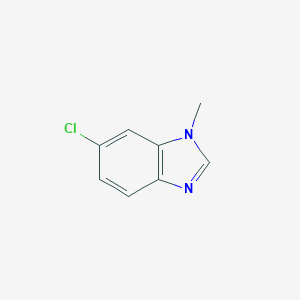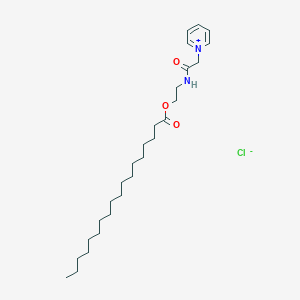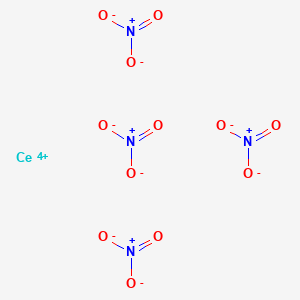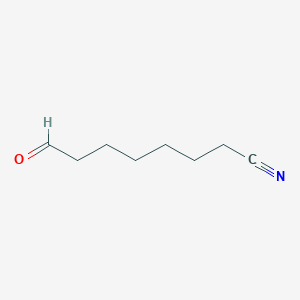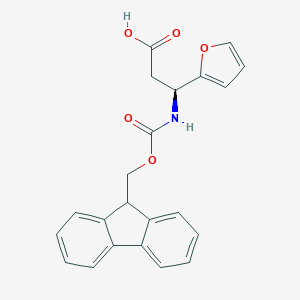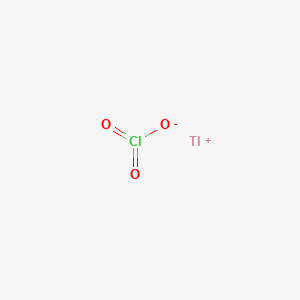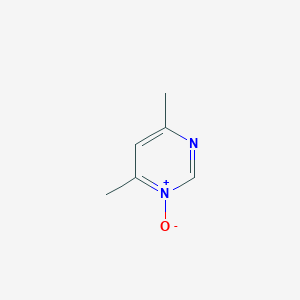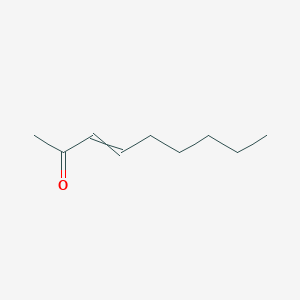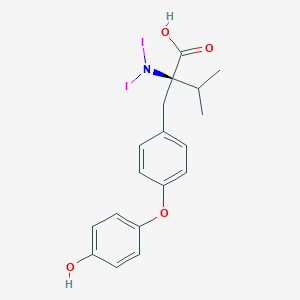
Isopropyl-diiodothyronine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl-diiodothyronine, also known as cytomel, is a synthetic thyroid hormone that is used in scientific research for its potential therapeutic benefits. It is synthesized from L-thyroxine, a naturally occurring hormone, and has been shown to have a number of biochemical and physiological effects.
Mecanismo De Acción
Isopropyl-diiodothyronine works by binding to thyroid hormone receptors in cells, which then activate a number of signaling pathways that regulate gene expression and cellular metabolism. This leads to increased energy expenditure, enhanced fat oxidation, and other physiological effects.
Efectos Bioquímicos Y Fisiológicos
Isopropyl-diiodothyronine has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, enhanced fat oxidation, and improved glucose metabolism. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl-diiodothyronine is a useful tool for studying the effects of thyroid hormones on various physiological processes. However, it is important to note that it is a synthetic compound and may not fully replicate the effects of naturally occurring thyroid hormones. Additionally, its use in laboratory experiments may be limited by factors such as cost and availability.
Direcciones Futuras
There are a number of potential future directions for research on isopropyl-diiodothyronine. Some possible areas of focus include the development of new synthetic analogs with improved potency and selectivity, the study of its effects on other physiological processes, and the investigation of its potential therapeutic applications in humans. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cellular metabolism and gene expression.
Métodos De Síntesis
Isopropyl-diiodothyronine is synthesized through a series of chemical reactions, starting with L-thyroxine. The first step involves the removal of the iodine atoms from the tyrosine residues in L-thyroxine, which is accomplished through a process called deiodination. The resulting compound, 3,5-diiodotyrosine, is then coupled with isopropyl alcohol to form isopropyl-diiodothyronine.
Aplicaciones Científicas De Investigación
Isopropyl-diiodothyronine is used in scientific research to study the effects of thyroid hormones on various physiological processes. It has been shown to have potential therapeutic benefits in the treatment of obesity, metabolic syndrome, and other conditions. It is also used in the study of thyroid hormone signaling pathways and their role in regulating metabolism and energy expenditure.
Propiedades
Número CAS |
10439-94-8 |
|---|---|
Nombre del producto |
Isopropyl-diiodothyronine |
Fórmula molecular |
C18H19I2NO4 |
Peso molecular |
567.2 g/mol |
Nombre IUPAC |
(2R)-2-(diiodoamino)-2-[[4-(4-hydroxyphenoxy)phenyl]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H19I2NO4/c1-12(2)18(17(23)24,21(19)20)11-13-3-7-15(8-4-13)25-16-9-5-14(22)6-10-16/h3-10,12,22H,11H2,1-2H3,(H,23,24)/t18-/m1/s1 |
Clave InChI |
GJNQSKLKJVPWIR-GOSISDBHSA-N |
SMILES isomérico |
CC(C)[C@](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
SMILES |
CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
SMILES canónico |
CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
Otros números CAS |
10439-94-8 |
Sinónimos |
3'-isopropyl-3,5-diiodo-L-thyrosine 3'-isopropyl-3,5-diiodothyronine IPDIT isopropyl-diiodothyronine isopropyl-diiodothyronine, (DL)-isomer isopropyl-diiodothyronine, (L)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



